AC-90179

Overview

Description

Preparation Methods

The synthesis of AC-90179 involves multiple steps, starting with the preparation of the key intermediate, 2-(4-methoxyphenyl)acetic acid. This intermediate is then reacted with 4-methylbenzylamine and 1-methylpiperidin-4-ylamine under specific conditions to form the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine

Chemical Reactions Analysis

AC-90179 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens and alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AC-90179 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the pharmacology of serotonin receptors.

Biology: this compound is employed in research to understand the role of serotonin receptors in various biological processes.

Mechanism of Action

AC-90179 exerts its effects by selectively binding to serotonin 2A receptors as an inverse agonist and serotonin 2C receptors as an antagonist. This binding inhibits the activity of these receptors, leading to a decrease in serotonin signaling. The molecular targets involved include the serotonin 2A and 2C receptors, which are part of the G-protein-coupled receptor family . The pathways affected by this compound include those related to neurotransmission and signal transduction in the central nervous system .

Comparison with Similar Compounds

AC-90179 is similar to other serotonin receptor antagonists and inverse agonists, such as pimavanserin and volinanserin. this compound is unique in its high selectivity for serotonin 2A receptors and its dual action as an inverse agonist and antagonist . This makes it particularly valuable for research into psychiatric disorders and the development of new antipsychotic drugs.

Similar compounds include:

Biological Activity

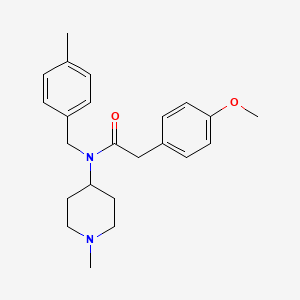

AC-90179, chemically known as 2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a selective inverse agonist of the serotonin 5-HT2A receptor. This compound has been investigated for its potential therapeutic effects in treating psychotic disorders, particularly due to its unique pharmacological profile compared to traditional antipsychotics.

Pharmacological Profile

This compound exhibits high potency as an inverse agonist at the 5-HT2A receptor, with nearly 100-fold selectivity over other serotonin receptors such as 5-HT2B, 5-HT2C, and 5-HT6. Its activity was confirmed through various in vitro and in vivo studies, demonstrating its ability to block 5-HT2A receptor signaling effectively. Notably, it does not significantly interact with dopamine D2 or histamine H1 receptors, which are often implicated in the side effects associated with other antipsychotic medications .

Table 1: Comparative Receptor Activity of this compound

| Receptor Type | Activity | Selectivity |

|---|---|---|

| 5-HT2A | Inverse Agonist | High (100-fold) |

| 5-HT2B | Minimal | Moderate |

| 5-HT2C | Minimal | Moderate |

| D2 | None | N/A |

| H1 | None | N/A |

Behavioral Studies

In animal models, this compound has shown promising results in various behavioral assays. It effectively restored prepulse inhibition (PPI) disrupted by the 5-HT2A agonist DOI, indicating its potential utility in addressing cognitive deficits associated with psychosis. Additionally, it inhibited MK-801-induced locomotor activity without reducing spontaneous locomotion, a significant advantage over many antipsychotics that often produce sedation or motor impairment .

Case Study: Effects on Locomotor Activity

In a study assessing the impact of this compound on locomotor activity:

- MK-801 Induced Hyperactivity : this compound significantly reduced hyperactivity induced by MK-801.

- Spontaneous Locomotion : Unlike haloperidol and clozapine, this compound did not decrease spontaneous locomotor behavior at effective doses.

This profile suggests that this compound may offer a novel approach to managing psychosis with fewer side effects related to motor function .

Pharmacokinetics

Despite its promising pharmacological activity, this compound is characterized by low oral bioavailability. This limitation is primarily attributed to rapid metabolism rather than poor absorption. The pharmacokinetic profile indicates that while it can be effective in preclinical models, further optimization is required to enhance its bioavailability for clinical use .

Properties

CAS No. |

359878-17-4 |

|---|---|

Molecular Formula |

C23H30N2O2 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide |

InChI |

InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3 |

InChI Key |

AHGNJBSTWQOSAB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |

Appearance |

Solid powder |

Synonyms |

2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride AC 90179 AC-90179 AC90179 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.